molecular formula C20H21N3O2 B2516099 2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034474-00-3

2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2516099
CAS No.: 2034474-00-3
M. Wt: 335.407
InChI Key: ZNSAKWYMQQPTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in drug discovery .

Preparation Methods

The synthesis of 2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified with different substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Scientific Research Applications

2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Piperidine derivatives, including this compound, have shown potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.

    Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases due to its diverse biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile can be compared with other similar compounds, such as:

    Piperine: A naturally occurring piperidine-based compound found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.

    Evodiamine: Another piperidine alkaloid with antiproliferative and antimetastatic effects on various types of cancers.

    Matrine: A piperidine alkaloid with potential anticancer and anti-inflammatory activities.

    Berberine: A piperidine derivative with antimicrobial and antidiabetic properties.

Properties

IUPAC Name

2-[1-(3,4-dimethylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-5-6-17(10-15(14)2)20(24)23-9-3-4-18(13-23)25-19-11-16(12-21)7-8-22-19/h5-8,10-11,18H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSAKWYMQQPTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.